HCV‑NS3/4A Protease Inhibition: Direct Core‑Scaffold Comparison of Benzo[g]quinazoline vs. Quinazoline Analogues Reveals Activity Swings Exceeding 100‑Fold
In a controlled in‑vitro enzymatic assay, 13 benzo[g]quinazoline derivatives (compounds 1–13) and 4 quinazoline analogues (compounds 14–17) sharing identical peripheral substituents but differing only in the core scaffold were tested side‑by‑side against HCV‑NS3/4A protease. The most extreme differential was observed between benzo[g]quinazoline 12 (IC₅₀ = 222.80 ± 4.87 µM) and its direct quinazoline counterpart 17 (IC₅₀ = 29.64 ± 0.64 µM), a 7.5‑fold potency gain upon quinazoline replacement. Conversely, benzo[g]quinazoline 8 (IC₅₀ = 78.80 ± 1.70 µM) was 2.3‑fold more potent than quinazoline 15 (IC₅₀ = 177.94 ± 3.90 µM). The most active benzo[g]quinazoline (compound 2, IC₅₀ = 6.41 ± 0.12 µM) approached within 3.7‑fold of the clinical reference telaprevir (IC₅₀ = 1.72 ± 0.03 µM) [1].
| Evidence Dimension | HCV-NS3/4A protease enzymatic inhibition (IC₅₀, µM) |
|---|---|
| Target Compound Data | Benzo[g]quinazoline 2: IC₅₀ = 6.41 ± 0.12 µM; Benzo[g]quinazoline 12: IC₅₀ = 222.80 ± 4.87 µM; Benzo[g]quinazoline 8: IC₅₀ = 78.80 ± 1.70 µM |
| Comparator Or Baseline | Quinazoline analogue 17: IC₅₀ = 29.64 ± 0.64 µM; Quinazoline analogue 15: IC₅₀ = 177.94 ± 3.90 µM; Telaprevir (reference drug): IC₅₀ = 1.72 ± 0.03 µM |
| Quantified Difference | 12 vs. 17: 7.5‑fold potency difference (core‑swap benefit for quinazoline); 8 vs. 15: 2.3‑fold potency advantage for benzo[g]quinazoline; Best benzo[g]quinazoline (2) is only 3.7‑fold less potent than telaprevir |
| Conditions | In‑vitro enzymatic assay; purified HCV‑NS3/4A protease; IC₅₀ determined via fluorometric readout; telaprevir as positive control |
Why This Matters
This demonstrates that benzo[g]quinazoline and quinazoline scaffolds are not functionally interchangeable for NS3/4A protease inhibition—the core identity dictates potency with up to 7.5‑fold variance, directly impacting lead‑selection decisions in antiviral drug discovery procurement.
- [1] Abuelizz, H. A., et al. Investigation of some benzoquinazoline and quinazoline derivatives as novel inhibitors of HCV‑NS3/4A protease: biological, molecular docking and QSAR studies. RSC Adv. 2020, 10 (59), 35820–35830. View Source
